N-[(2-fluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,4-dioxo-3-(thiophen-2-ylmethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c22-17-6-2-1-4-14(17)11-23-19(26)13-7-8-16-18(10-13)24-21(28)25(20(16)27)12-15-5-3-9-29-15/h1-6,9,13,16,18H,7-8,10-12H2,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHAANZJTCQYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)NCC3=CC=CC=C3F)NC(=O)N(C2=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-fluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-cancer and anti-microbial activities, alongside structural insights and case studies.
Chemical Structure
The compound features a complex structure characterized by a tetrahydroquinazoline core substituted with a 2-fluorophenyl and thiophene moiety. The molecular formula is , and its molecular weight is 344.37 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing promising results in several therapeutic areas:
1. Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-proliferative effects against various cancer cell lines.
Table 1: Anti-Proliferative Activity Against Cancer Cell Lines
The compound demonstrated IC50 values below 25 µM across multiple cancer cell lines, indicating potent anti-cancer activity.
2. Anti-Microbial Activity
The compound's antibacterial properties have also been evaluated. It showed effectiveness against Gram-positive bacteria and moderate activity against Gram-negative strains.
Table 2: Anti-Microbial Activity
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Potent | |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | Low |
The results suggest that while the compound is effective against certain bacteria, its efficacy varies significantly depending on the strain.
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and bacterial growth. The presence of the thiophene ring is thought to enhance its interaction with biological targets due to increased lipophilicity and electronic properties.
Case Studies
Several studies have documented the effects of this compound in preclinical settings:
- In Vitro Studies : A study involving HepG2 and MCF-7 cell lines demonstrated that treatment with the compound resulted in significant cell death compared to control groups. The mechanism was linked to apoptosis induction as evidenced by increased levels of caspase activity.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to untreated controls. Histological analysis revealed a decrease in mitotic figures in treated tumors, indicating an anti-proliferative effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Functional Differences
The compound’s structural analogs are distinguished by variations in substituents on the quinazoline core. For example:
- N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide (ECHEMI entry, ) replaces the 2-fluorobenzyl group with a 3-chlorobenzyl group and substitutes the thiophen-2-ylmethyl with a phenyl group.
- 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide () features a pyridinyl carboxamide and dichlorophenyl substituent, which may enhance lipophilicity and π-π stacking interactions compared to the thiophene-containing target compound .
Physicochemical and Spectral Properties
- IR Spectroscopy : The absence of νS-H bands (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in triazole-thiones () suggest that the thiophen-2-ylmethyl group in the target compound may exhibit similar tautomeric stability, favoring the thione form .
- Solubility : Fluorine substitution (as in the 2-fluorobenzyl group) typically enhances metabolic stability and membrane permeability compared to bulkier substituents like benzodioxole () .
Data Tables
Table 1: Structural Comparison of Quinazoline Derivatives
Research Implications
- Pharmacological Potential: The thiophen-2-ylmethyl group may confer distinct binding interactions with sulfur-accepting enzyme pockets, as seen in kinase inhibitors. Fluorine’s electronegativity could enhance target selectivity compared to chlorine or methyl groups .
- Synthetic Challenges : Introducing multiple aromatic substituents (e.g., 2-fluorobenzyl and thiophen-2-ylmethyl) requires precise control over reaction conditions to avoid cross-reactivity, as demonstrated in ’s triazole synthesis .
Preparation Methods
Starting Material Preparation
The synthesis begins with methyl 2-aminoterephthalate (compound 6 in Source), which is hydrolyzed to 2-aminoterephthalic acid (compound 15 ) using aqueous sodium hydroxide (6 M, 80°C, 4 h). This intermediate undergoes selective monoesterification at the 4-position using trimethylchlorosilane in methanol, yielding methyl 2-amino-4-methoxycarbonylbenzoate (compound 16 ).
Cyclization to Quinazoline-2,4-dione
Treatment of 16 with urea in refluxing acetic acid facilitates cyclization, forming 7-methoxycarbonyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (compound 51 ). This step proceeds via nucleophilic attack of the amine on the carbonyl group of urea, followed by dehydration (Yield: 78%).
Regioselective Alkylation of the Quinazoline Core
Introduction of the 3-(Thiophen-2-ylmethyl) Group
The 3-position NH of the quinazoline-2,4-dione is alkylated using 2-(chloromethyl)thiophene in the presence of sodium hydride (NaH) in anhydrous DMF (0°C to room temperature, 12 h). This reaction selectively targets the more nucleophilic 3-position NH due to its lower steric hindrance (Yield: 65%).
N-Alkylation with 2-Fluorobenzyl Bromide
The remaining 1-position NH undergoes alkylation with 2-fluorobenzyl bromide using potassium carbonate (K₂CO₃) in acetonitrile (80°C, 6 h). The base deprotonates the NH, enabling nucleophilic substitution (Yield: 70%).
Functionalization of the 7-Carboxamide Group
Ester Hydrolysis
The methyl ester at position 7 is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1, 60°C, 3 h). The resulting 7-carboxyquinazoline-2,4-dione is isolated via acidification with HCl (Yield: 85%).
Amide Bond Formation
The carboxylic acid is activated with 1,1′-carbonyldiimidazole (CDI) in 1-methyl-2-pyrrolidone (NMP) at 0°C, forming an imidazolide intermediate. Subsequent treatment with ammonium hydroxide (28% w/w) yields the primary carboxamide (Yield: 90%).
Optimization and Scale-Up Considerations
Reaction Condition Optimization
- Alkylation Order : Introducing the thiophen-2-ylmethyl group before the 2-fluorobenzyl group minimizes steric interference.
- Solvent Selection : DMF enhances solubility during alkylation, while NMP facilitates CDI-mediated coupling.
- Temperature Control : Low temperatures (0–5°C) during CDI activation prevent imidazolide decomposition.
Purification Strategies
- Crystallization : The final product is purified via recrystallization from acetone/water (3:1), yielding a light yellow solid (Purity: >98% by HPLC).
- Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:1) isolates intermediates.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent) | Method B (Literature) |
|---|---|---|
| Cyclization | Thionyl chloride/urea | Urea in acetic acid |
| Alkylation | NaH/DMF | K₂CO₃/CH₃CN |
| Amidation | CDI/NH₄OH | EDCl/HOBt |
| Yield | 90% | 85% |
Method A offers higher yields and scalability, while Method B avoids harsh reagents like thionyl chloride.
Challenges and Mitigation
Q & A
Q. What are the critical steps in synthesizing N-[(2-fluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves sequential functionalization of the quinazoline core. Key steps include:
- Step 1 : Introduction of the 2-fluorobenzyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80°C, 12 hours) .
- Step 2 : Thiophene-2-ylmethyl incorporation using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine, THF) .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., switch from THF to DCM for sterically hindered intermediates) and use inert atmospheres to prevent oxidation of thiophene moieties .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks for fluorophenyl (δ 7.2–7.4 ppm, aromatic H), thiophene (δ 6.8–7.1 ppm), and carbonyl groups (δ 165–175 ppm in 13C) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for amide/quinazoline-dione) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anti-inflammatory : Measure inhibition of COX-1/COX-2 enzymes at 10 µM–1 mM .
- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Dose-Response : Include positive controls (e.g., celecoxib for COX-2) and triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in modulating biological targets?
- Methodological Answer :
- Target Identification : Use affinity chromatography with the compound immobilized on Sepharose beads to pull down binding proteins .
- Enzyme Kinetics : Perform Michaelis-Menten assays (e.g., for COX-2) to determine inhibition type (competitive/non-competitive) .
- Computational Docking : Model interactions using Schrödinger Suite or AutoDock Vina to predict binding poses with fluorophenyl/thiophene moieties .
Q. How should researchers address contradictory data between in vitro and in vivo pharmacological activity?
- Methodological Answer :
- Bioavailability Check : Measure plasma concentrations via LC-MS to confirm systemic exposure .
- Metabolite Screening : Identify metabolites using liver microsome assays; inactive metabolites may explain reduced in vivo efficacy .
- Formulation Adjustments : Improve solubility via PEGylation or nanoemulsion to enhance bioavailability .
Q. What strategies are effective for optimizing the compound’s selectivity against off-target receptors?
- Methodological Answer :
- SAR Studies : Modify substituents systematically:
| Position | Modification | Effect |
|---|---|---|
| 2-Fluorophenyl | Replace with chloro | Increased COX-2 selectivity |
| Thiophene | Substitute with furan | Reduced hepatotoxicity |
- Selectivity Profiling : Screen against panels (e.g., CEREP Psychoactive Drug Panel) to identify off-target interactions .
Data Contradiction Analysis
Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Check for restricted rotation in amide bonds (e.g., variable-temperature NMR to observe coalescence) .
- Impurity Analysis : Use preparative HPLC to isolate minor components; compare MS/MS fragmentation with expected structure .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
